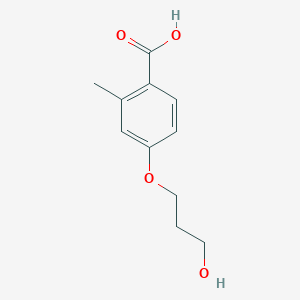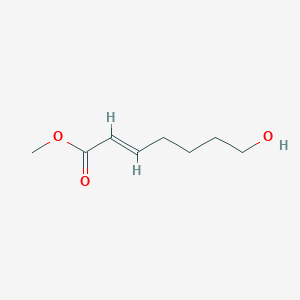
3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipecuronium is a bisquaternary aminosteroid muscle relaxant that blocks nicotinic acetylcholine receptors at the neuromuscular junction. It is also an antagonist of M2 and M3 muscarinic receptors and is considered one of the most potent neuromuscular blocking agents of the aminosteroid class .
Métodos De Preparación
Pipecuronium is synthesized through a series of chemical reactions involving piperazine and androstane derivatives. The preparation method involves the formation of a bisquaternary structure, which is crucial for its muscle relaxant properties. The industrial production of pipecuronium typically involves the use of organic solvents, which are later removed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Pipecuronium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pipecuronium is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a muscle relaxant during anesthesia and surgical procedures. In biological research, it is used to study the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents. In the chemical industry, it is used in the synthesis of other compounds and as a reference standard for analytical methods .
Mecanismo De Acción
Pipecuronium exerts its effects by competitively binding to the nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction. Due to its structural similarity to acetylcholine, pipecuronium can effectively occupy the binding sites on these receptors without activating them. This inhibition of neuromuscular transmission leads to skeletal muscle paralysis .
Comparación Con Compuestos Similares
Pipecuronium is often compared to other neuromuscular blocking agents such as pancuronium. Both compounds are bisquaternary aminosteroids, but pipecuronium is considered more potent and has a longer duration of action. Unlike pancuronium, pipecuronium does not have significant effects on the autonomic nervous system, making it a preferred choice in certain clinical settings .
Similar Compounds
- Pancuronium
- Vecuronium
- Rocuronium
Pipecuronium’s unique structure and pharmacological profile make it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C35H62N4O4+2 |
|---|---|
Peso molecular |
602.9 g/mol |
Nombre IUPAC |
[17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2 |
Clave InChI |
OWWLUIWOFHMHOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
